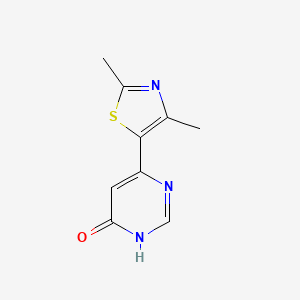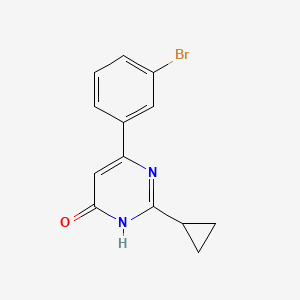
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Vue d'ensemble
Description
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol, also known as BCPP, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. BCPP is a cyclopropylpyrimidine derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. Its structure is made up of a six-membered ring with a bromine atom attached to one of the carbon atoms. BCPP has been studied for its potential in various applications, such as its ability to act as an inhibitor of enzymes and its potential as a fluorescence-based probe for imaging biological processes.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the potential of pyrimidine derivatives in antimicrobial applications. For example, a study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the antimicrobial activities of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiviral Activity
In the field of antiviral research, compounds related to 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol have shown promise. Hocková et al. (2003) reported on the synthesis and antiviral activity of 2,4-Diamino-6-hydroxypyrimidines, which demonstrated significant inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrimidine derivatives have been a significant area of study. For instance, Chaudhary et al. (2012) investigated novel pyrimidine derivatives, highlighting their synthesis methods and potential biological applications, such as analgesic activity (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Anticancer Potential
Bromophenol derivatives, including those related to 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol, have been explored for their anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activities in human lung cancer cell lines (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUKMYXRMIPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



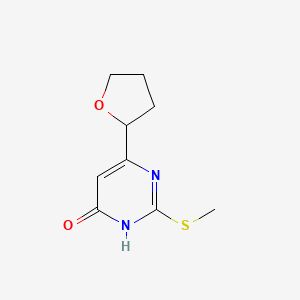
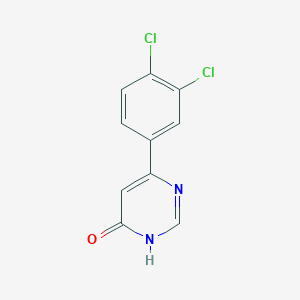
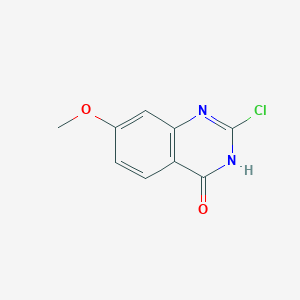
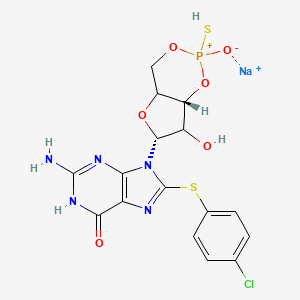
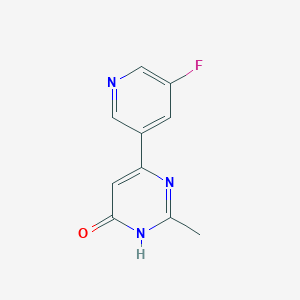

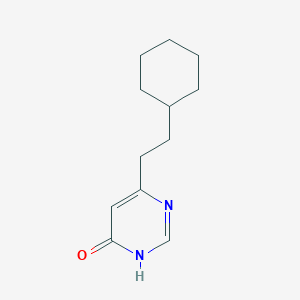
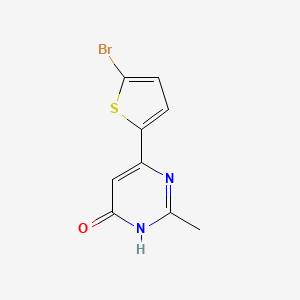
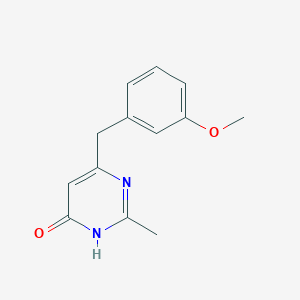
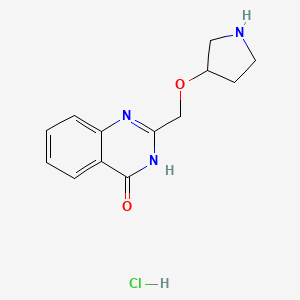
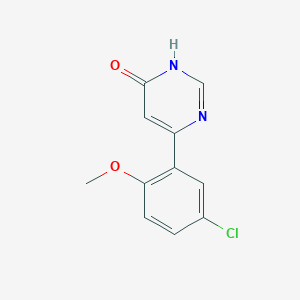
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)

